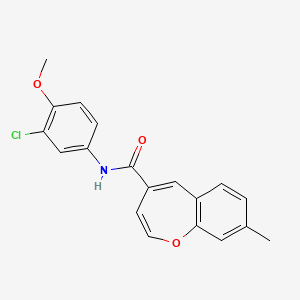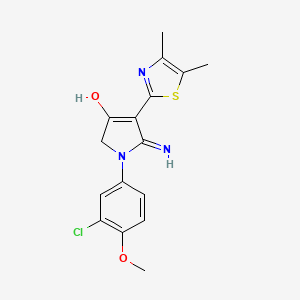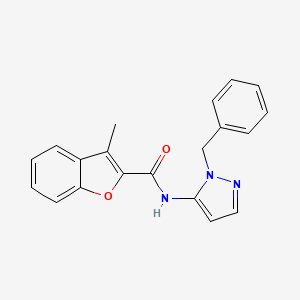
6-methyl-N-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-metil-N-(4-metilbencil)-2,4-dioxo-1,2,3,4-tetrahidropirimidin-5-sulfonamida es un complejo compuesto orgánico con una estructura única que incluye un anillo tetrahidropirimidínico, un grupo sulfonamida y un sustituyente metilbencilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-metil-N-(4-metilbencil)-2,4-dioxo-1,2,3,4-tetrahidropirimidin-5-sulfonamida típicamente involucra reacciones orgánicas de varios pasos. Un método común incluye la reacción de 6-metil-2,4-dioxo-1,2,3,4-tetrahidropirimidina con 4-metilbencilamina en presencia de un agente sulfonante como el ácido clorosulfónico. Las condiciones de reacción a menudo requieren temperaturas controladas y solventes específicos para garantizar un alto rendimiento y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede involucrar reactores de flujo continuo para optimizar la eficiencia de la reacción y la escalabilidad. El uso de sistemas automatizados para el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-metil-N-(4-metilbencil)-2,4-dioxo-1,2,3,4-tetrahidropirimidin-5-sulfonamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes fuertes, lo que lleva a la formación de derivados de sulfona.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonamida en un grupo amina.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas.
Reducción: Reactivos como el hidruro de aluminio y litio o la hidrogenación catalítica.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales Productos Formados
Oxidación: Derivados de sulfona.
Reducción: Derivados de amina.
Sustitución: Varias sulfonamidas sustituidas.
Aplicaciones Científicas De Investigación
6-metil-N-(4-metilbencil)-2,4-dioxo-1,2,3,4-tetrahidropirimidin-5-sulfonamida tiene varias aplicaciones en investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como inhibidor enzimático o como ligando en ensayos bioquímicos.
Medicina: Se explora por sus potenciales propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de 6-metil-N-(4-metilbencil)-2,4-dioxo-1,2,3,4-tetrahidropirimidin-5-sulfonamida involucra su interacción con objetivos moleculares específicos. El grupo sulfonamida puede imitar la estructura de los sustratos naturales, lo que permite que el compuesto inhiba las enzimas uniéndose a sus sitios activos. Esta inhibición puede interrumpir las vías bioquímicas esenciales, lo que lleva a los efectos biológicos del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- 6-metil-N-(4-metilbencil)piperidin-2-carboxamida
- 2-Amino-6-metil-N-(4-metilbencil)-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxamida
Unicidad
En comparación con compuestos similares, 6-metil-N-(4-metilbencil)-2,4-dioxo-1,2,3,4-tetrahidropirimidin-5-sulfonamida es único debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. Su anillo tetrahidropirimidínico y su grupo sulfonamida lo convierten en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C13H15N3O4S |
|---|---|
Peso molecular |
309.34 g/mol |
Nombre IUPAC |
6-methyl-N-[(4-methylphenyl)methyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C13H15N3O4S/c1-8-3-5-10(6-4-8)7-14-21(19,20)11-9(2)15-13(18)16-12(11)17/h3-6,14H,7H2,1-2H3,(H2,15,16,17,18) |
Clave InChI |
XEYZDWYAMIFJPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(NC(=O)NC2=O)C |
Solubilidad |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11311755.png)
![7-Methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11311758.png)

![(3-Ethoxyphenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11311768.png)
![2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11311774.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11311782.png)

![N-(2-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11311795.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methoxybenzamide](/img/structure/B11311806.png)
![2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B11311808.png)
![1-(4-Butoxyphenyl)-7-chloro-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11311817.png)
![2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B11311827.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11311838.png)

